4-Fluoro-2-(methylsulfonyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(methylsulfonyl)toluene is an organic compound with the molecular formula C8H9FO2S. It is a derivative of toluene, where the methyl group is substituted with a fluorine atom and a methylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-(methylsulfonyl)toluene can be synthesized through several methods. One common method involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with iodomethane . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(methylsulfonyl)toluene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine and methylsulfonyl groups.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid can be used for nitration reactions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nitration: Formation of nitro derivatives.
Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
4-Fluoro-2-(methylsulfonyl)toluene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-2-(methylsulfonyl)toluene involves its interaction with various molecular targets. The fluorine and methylsulfonyl groups influence the compound’s reactivity and interactions with enzymes and receptors. The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(methylsulfonyl)toluene
- 4-Fluoro-2-(methylsulfonyl)benzene
- 4-Fluoro-2-(methylsulfonyl)phenol
Uniqueness
4-Fluoro-2-(methylsulfonyl)toluene is unique due to the specific positioning of the fluorine and methylsulfonyl groups on the toluene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
4-Fluoro-2-(methylsulfonyl)toluene, with the molecular formula C8H9FO2S, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methylsulfonyl group, which influence its chemical reactivity and interactions with biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and potential applications in medicine.
Chemical Structure and Properties
The structural formula of this compound is illustrated below:
The compound features:
- A fluorine atom at the para position relative to the methylsulfonyl group.
- A methylsulfonyl group that enhances its electrophilic character.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The fluorine and methylsulfonyl groups can modify the compound's reactivity, allowing it to act as both an electrophile and a nucleophile in biochemical reactions.
Interaction with Enzymes
Research indicates that this compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity. The specific interactions depend on the structural context of the target enzyme and the chemical environment.
Antiproliferative Effects
Several studies have investigated the antiproliferative effects of related compounds that share structural similarities with this compound. For instance, compounds with similar substituents have demonstrated significant cytotoxicity against various cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer) cells.
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound 8e | 0.03 | H-460 |
Compound 1 | 0.55 | HT-29 |
Compound 8k | 1.24 | HepG2 |
These findings suggest that modifications to the aromatic ring can enhance or diminish biological activity, highlighting the importance of structural optimization in drug design .
In Vivo Studies
In vivo studies have also been conducted to assess the pharmacological profiles of compounds related to this compound. For example, derivatives have been evaluated for their ability to lower blood glucose levels and improve lipid profiles in diabetic mouse models . These studies indicate potential therapeutic applications in metabolic disorders.
Case Studies
- Antiproliferative Activity : A study reported that compounds structurally related to this compound exhibited varying degrees of antiproliferative activity against cancer cell lines. The best-performing compounds were modified at specific positions on the aromatic ring to enhance their efficacy .
- Metabolic Effects : Another investigation focused on a derivative of this compound that showed significant reductions in blood glucose levels when administered to ob/ob mice, suggesting a role in diabetes management .
Properties
IUPAC Name |
4-fluoro-1-methyl-2-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMVFQXIHARLDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382260 |
Source
|
Record name | Benzene, 4-fluoro-1-methyl-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828270-66-2 |
Source
|
Record name | Benzene, 4-fluoro-1-methyl-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.